molecular formula C17H21NO2S B5906765 N-(sec-butyl)-4-(hydroxymethyl)-N-(3-thienylmethyl)benzamide

N-(sec-butyl)-4-(hydroxymethyl)-N-(3-thienylmethyl)benzamide

Katalognummer: B5906765
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: PLJCUFMTYBVOAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(sec-butyl)-4-(hydroxymethyl)-N-(3-thienylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer. It belongs to the class of drugs called Bruton's tyrosine kinase (BTK) inhibitors, which are used to treat B-cell malignancies.

Wirkmechanismus

N-(sec-butyl)-4-(hydroxymethyl)-N-(3-thienylmethyl)benzamide works by inhibiting the activity of BTK, a key enzyme involved in B-cell receptor signaling. By blocking BTK, this compound prevents the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. It has also been found to modulate the immune system, leading to enhanced anti-tumor immunity.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(sec-butyl)-4-(hydroxymethyl)-N-(3-thienylmethyl)benzamide is its high potency and selectivity for BTK, which makes it a promising candidate for treating B-cell malignancies. However, its limitations include the potential for off-target effects and the need for further optimization to improve its pharmacokinetic properties.

Zukünftige Richtungen

Future research on N-(sec-butyl)-4-(hydroxymethyl)-N-(3-thienylmethyl)benzamide could focus on optimizing its pharmacokinetic properties, exploring its potential as a combination therapy with other drugs, and investigating its efficacy in treating other types of cancer and autoimmune diseases. Additionally, further studies could be conducted to better understand the mechanism of action and potential side effects of this compound.

Synthesemethoden

The synthesis of N-(sec-butyl)-4-(hydroxymethyl)-N-(3-thienylmethyl)benzamide involves several steps, including the formation of a key intermediate compound, followed by coupling with the thienylmethyl group, and finally, the introduction of the sec-butyl group. The synthesis process has been optimized to yield high purity and high potency this compound.

Wissenschaftliche Forschungsanwendungen

N-(sec-butyl)-4-(hydroxymethyl)-N-(3-thienylmethyl)benzamide has been extensively studied for its potential in treating B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also shown promising results in preclinical studies for treating autoimmune diseases, such as rheumatoid arthritis and lupus.

Eigenschaften

IUPAC Name

N-butan-2-yl-4-(hydroxymethyl)-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-3-13(2)18(10-15-8-9-21-12-15)17(20)16-6-4-14(11-19)5-7-16/h4-9,12-13,19H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJCUFMTYBVOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC1=CSC=C1)C(=O)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.